4-(DIETHYLAMINO)BENZALDEHYDE 1-{5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE
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Overview
Description
4-(DIETHYLAMINO)BENZALDEHYDE 1-{5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a diethylamino group, a benzaldehyde moiety, and a triazole ring. It is often used in research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIETHYLAMINO)BENZALDEHYDE 1-{5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE typically involves multiple steps, starting with the preparation of 4-(DIETHYLAMINO)BENZALDEHYDE. This can be achieved through the reaction of diethylamine with benzaldehyde under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(DIETHYLAMINO)BENZALDEHYDE 1-{5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzaldehyde moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-(DIETHYLAMINO)BENZALDEHYDE 1-{5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(DIETHYLAMINO)BENZALDEHYDE 1-{5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting processes such as cell division and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(DIMETHYLAMINO)BENZALDEHYDE: Similar structure but with dimethylamino instead of diethylamino group.
4-(BENZYLOXY)BENZALDEHYDE: Contains a benzyloxy group instead of diethylamino.
4-(METHYLSULFANYL)BENZALDEHYDE: Features a methylsulfanyl group in place of diethylamino.
Uniqueness
4-(DIETHYLAMINO)BENZALDEHYDE 1-{5-[(2-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(pyridin-2-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7S/c1-3-26(4-2)17-10-8-15(9-11-17)13-21-23-18-22-19(25-24-18)27-14-16-7-5-6-12-20-16/h5-13H,3-4,14H2,1-2H3,(H2,22,23,24,25)/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLGWMYUNBIDFI-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=NN2)SCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC(=NN2)SCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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